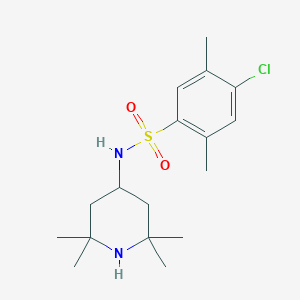
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BPP is a chiral molecule that belongs to the class of beta-adrenergic receptor agonists. It has been shown to exhibit potent agonist activity at both beta-1 and beta-2 adrenergic receptors, making it a promising candidate for the treatment of various cardiovascular and respiratory diseases.
Mécanisme D'action
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exerts its pharmacological effects by binding to and activating beta-adrenergic receptors, which are G protein-coupled receptors that play a critical role in regulating cardiovascular and respiratory function. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exhibits potent agonist activity at both beta-1 and beta-2 adrenergic receptors, which results in increased cardiac output, bronchodilation, and vasodilation. The mechanism of action of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is complex and involves multiple signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling.
Biochemical and Physiological Effects:
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including increased cardiac output, bronchodilation, vasodilation, and increased lipolysis. These effects are mediated by the activation of beta-adrenergic receptors and the subsequent activation of downstream signaling pathways, such as cAMP and PKA. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects in vitro and in vivo, which may be beneficial in the treatment of inflammatory diseases, such as asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several advantages for use in laboratory experiments, including its high degree of enantiomeric purity, potent agonist activity at beta-adrenergic receptors, and well-characterized mechanism of action. However, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other receptors or proteins.
Orientations Futures
There are several potential future directions for research on 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, including the development of new analogs with improved pharmacological properties, the investigation of its anti-inflammatory effects in vivo, and the study of its effects on other signaling pathways and receptors. In addition, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol may have potential applications in the treatment of other diseases, such as obesity and diabetes, which are associated with dysregulation of beta-adrenergic receptor signaling.
Méthodes De Synthèse
The synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol can be achieved through several methods, including the use of chiral catalysts, asymmetric synthesis, and resolution of racemic mixtures. One of the most commonly used methods for the synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves the reaction of (R)-1-(4-bromophenyl)ethanol with (S)-pyrrolidine-2-carboxylic acid in the presence of a chiral catalyst. This method yields 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol with a high degree of enantiomeric purity, which is essential for its biological activity.
Applications De Recherche Scientifique
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been investigated for its potential use as a beta-adrenergic receptor agonist for the treatment of cardiovascular and respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and congestive heart failure. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been studied for its potential use as a tool compound for the study of beta-adrenergic receptor signaling pathways and the development of new drugs that target these pathways.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(4-phenylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H23NO2/c21-18(14-20-12-4-5-13-20)15-22-19-10-8-17(9-11-19)16-6-2-1-3-7-16/h1-3,6-11,18,21H,4-5,12-15H2 |
Clé InChI |
IVSJAROWKRYGQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
SMILES canonique |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)

![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)